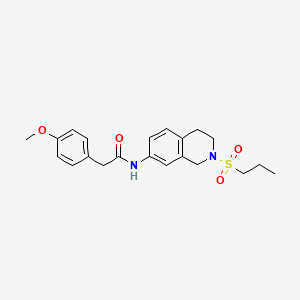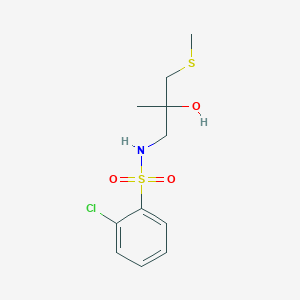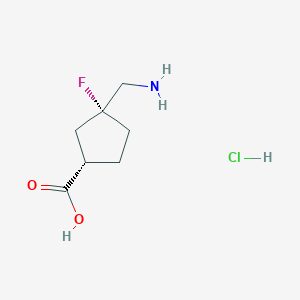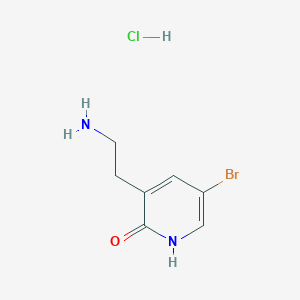![molecular formula C11H15NO4S B2782967 Ethyl 2-[methyl(methylsulfonyl)amino]benzenecarboxylate CAS No. 866010-09-5](/img/structure/B2782967.png)
Ethyl 2-[methyl(methylsulfonyl)amino]benzenecarboxylate
Descripción general
Descripción
Ethyl 2-[methyl(methylsulfonyl)amino]benzenecarboxylate is a chemical compound with the molecular formula C11H15NO4S . It is also known by its synonyms and has a molecular weight of 257.31 .
Molecular Structure Analysis
The molecular structure of Ethyl 2-[methyl(methylsulfonyl)amino]benzenecarboxylate consists of an ethyl ester group attached to a benzenecarboxylate core, which is further substituted with a methyl(methylsulfonyl)amino group . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 2-[methyl(methylsulfonyl)amino]benzenecarboxylate are not available, esters in general can undergo several types of reactions. These include hydrolysis under acidic or basic conditions, aminolysis to form amides, and trans-esterification reactions to form different esters .Physical And Chemical Properties Analysis
Ethyl 2-[methyl(methylsulfonyl)amino]benzenecarboxylate is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources.Aplicaciones Científicas De Investigación
Antiviral Activity
Ethyl 2-[methyl(methylsulfonyl)amino]benzenecarboxylate: derivatives have been explored for their antiviral properties. Indole derivatives, which share a similar structural motif, have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The structural similarity suggests that Ethyl 2-[methyl(methylsulfonyl)amino]benzenecarboxylate could be synthesized into compounds with potential antiviral applications.
Anti-inflammatory and Analgesic Activities
Compounds structurally related to Ethyl 2-[methyl(methylsulfonyl)amino]benzenecarboxylate have been investigated for their anti-inflammatory and analgesic activities . These activities are crucial in the development of new therapeutic agents for the treatment of chronic inflammation and pain management.
Anticancer Properties
Indole derivatives, which are structurally related to Ethyl 2-[methyl(methylsulfonyl)amino]benzenecarboxylate , have been found to possess anticancer properties . This suggests that Ethyl 2-[methyl(methylsulfonyl)amino]benzenecarboxylate could be a valuable scaffold for the development of new anticancer agents.
Antimicrobial Activity
The indole core, present in compounds similar to Ethyl 2-[methyl(methylsulfonyl)amino]benzenecarboxylate , has been associated with antimicrobial activity . This indicates the potential for this compound to be used in the synthesis of new antimicrobial agents that could combat resistant strains of bacteria and other pathogens.
Antidiabetic Applications
Research on indole derivatives has also highlighted their potential in antidiabetic drug development . Given the structural similarities, Ethyl 2-[methyl(methylsulfonyl)amino]benzenecarboxylate could be utilized to synthesize new compounds that might aid in diabetes treatment.
Antimalarial Activity
Indole derivatives have shown promise in the treatment of malaria . As such, Ethyl 2-[methyl(methylsulfonyl)amino]benzenecarboxylate could serve as a starting point for the creation of novel antimalarial medications.
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 2-[methyl(methylsulfonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-4-16-11(13)9-7-5-6-8-10(9)12(2)17(3,14)15/h5-8H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYKGQPJNWRFDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1N(C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[methyl(methylsulfonyl)amino]benzenecarboxylate | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-benzyl-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2782886.png)
![N-[(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-fluorobenzenesulfonamide](/img/structure/B2782887.png)

![N-(3,4-dimethoxybenzyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2782889.png)


![(5Z)-5-[(2-methoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2782896.png)

![Methyl 5-(aminomethyl)tricyclo[3.3.0.03,7]octane-1-carboxylate;hydrochloride](/img/structure/B2782901.png)



![N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2782907.png)